Vercirnon sodium

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

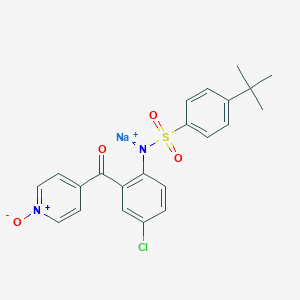

sodium;(4-tert-butylphenyl)sulfonyl-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]azanide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4S.Na/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15;/h4-14H,1-3H3,(H,24,26);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWYDQSZJIFTES-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)[N-]C2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN2NaO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Vercirnon Sodium: A Deep Dive into its Allosteric Antagonism of the CCR9 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vercirnon sodium (GSK1605786A, formerly CCX282-B) is a potent and selective, orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2][3] Initially developed for the treatment of inflammatory bowel disease (IBD), specifically Crohn's disease, Vercirnon represents a novel therapeutic approach by targeting the migration of inflammatory cells to the gut.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and clinical trial outcomes. It is intended for an audience of researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound.

Core Mechanism of Action: Allosteric Antagonism of CCR9

Vercirnon's primary mechanism of action is the selective inhibition of the CCR9 receptor.[6] CCR9 is a G-protein coupled receptor (GPCR) predominantly expressed on T cells that migrate to the digestive tract.[4] Its natural ligand is the chemokine CCL25 (also known as TECK), which is expressed in the small intestine.[5][6] The interaction between CCR9 and CCL25 is a key driver of T cell recruitment to the gut, a process implicated in the pathogenesis of IBD.[5]

Unlike traditional antagonists that bind to the extracellular (orthosteric) site of a receptor, Vercirnon is an intracellular allosteric antagonist .[6][7] Crystallographic studies have revealed that Vercirnon binds to a site on the intracellular side of the CCR9 receptor.[6][7] This binding event induces a conformational change in the receptor that prevents its coupling to intracellular G-proteins, thereby blocking downstream signaling pathways.[7][8] This allosteric mechanism of action is a distinguishing feature of Vercirnon and offers a different paradigm for GPCR-targeted drug design.[7]

Signaling Pathway Inhibition

The binding of CCL25 to CCR9 normally triggers a cascade of intracellular events, beginning with the activation of heterotrimeric G-proteins.[8] This leads to downstream signaling involving calcium mobilization and the activation of pathways that mediate cell migration (chemotaxis).[1] By preventing G-protein coupling, Vercirnon effectively blocks these CCL25-induced signaling events.[6][7]

Quantitative Pharmacology

Vercirnon has demonstrated high potency and selectivity for the CCR9 receptor in a variety of preclinical assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of Vercirnon

| Assay | Cell Line/System | IC50 (nM) | Reference |

| CCR9-mediated Ca²⁺ Mobilization | Molt-4 cells | 5.4 | [1] |

| CCR9-mediated Chemotaxis | Molt-4 cells | 3.4 | [1] |

| CCL25-directed Chemotaxis (CCR9A) | --- | 2.8 | [1] |

| CCL25-directed Chemotaxis (CCR9B) | --- | 2.6 | [1] |

| Chemotaxis of primary CCR9-expressing cells to CCL25 | --- | 6.8 | [1] |

| CCL25-mediated chemotaxis in 100% human AB serum | RA-cultured human T cells | 141 | [1] |

| CCL25-induced mouse thymocyte chemotaxis | --- | 6.9 | [1] |

| CCL25-induced rat thymocyte chemotaxis | --- | 1.3 | [1] |

Table 2: Selectivity of Vercirnon

| Receptor Family | Specific Receptors | IC50 | Reference |

| Chemokine Receptors | CCR1-12, CX3CR1-7 | >10 µM | [1] |

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments used to characterize the mechanism of action of Vercirnon.

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon GPCR activation.

Methodology:

-

Cell Culture: Molt-4 cells, which endogenously express CCR9, are cultured under standard conditions.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: The dye-loaded cells are incubated with varying concentrations of Vercirnon or a vehicle control.

-

Ligand Stimulation: The cells are then stimulated with a fixed concentration of CCL25.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The IC50 value is calculated by plotting the inhibition of the calcium response against the concentration of Vercirnon.

Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.

Methodology:

-

Cell Preparation: A suspension of CCR9-expressing cells (e.g., Molt-4 cells, primary T cells) is prepared.

-

Assay Plate Setup: A multi-well chemotaxis plate (e.g., Transwell®) is used. The lower chamber is filled with media containing CCL25, and the upper chamber contains the cell suspension.

-

Compound Addition: Vercirnon at various concentrations is added to the upper chamber with the cells.

-

Incubation: The plate is incubated for a period to allow for cell migration through the porous membrane separating the upper and lower chambers.

-

Cell Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a flow cytometer or by using a fluorescently labeled cell detection reagent.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of cell migration against the concentration of Vercirnon.

Clinical Development and Outcomes

Vercirnon progressed to Phase III clinical trials for the treatment of moderate-to-severe Crohn's disease. The clinical development program included several key studies, such as SHIELD-1, SHIELD-2, SHIELD-3, and SHIELD-4.[9][10]

SHIELD-1 Study

The SHIELD-1 study was a randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of Vercirnon (500 mg once daily and 500 mg twice daily) over 12 weeks in 608 adult patients.[9] The primary endpoint was an improvement in clinical response, and the key secondary endpoint was clinical remission.[9][10] Unfortunately, the study did not meet its primary or key secondary endpoints.[9]

SHIELD-4 Study

The SHIELD-4 trial was a double-blind, active-treatment induction study in 253 adult patients with moderate to severe Crohn's disease, evaluating two dose regimens of Vercirnon (500 mg once daily and 500 mg twice daily) for 12 weeks.[11]

Table 3: Efficacy Results from the SHIELD-4 Study (at Week 12)

| Endpoint | Vercirnon 500 mg once daily | Vercirnon 500 mg twice daily | Reference |

| CDAI ≥ 100-point response | 56% | 69% | [11] |

| Clinical remission (CDAI < 150) | 26% | 36% | [11] |

While the Phase III program for Vercirnon in Crohn's disease was ultimately discontinued due to the failure of the SHIELD-1 study to meet its primary endpoint, the compound remains an important tool for studying CCR9 biology and the principles of intracellular allosteric antagonism.[6][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. vercirnon | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. selleckchem.com [selleckchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy Vercirnon (EVT-285984) | 698394-73-9 [evitachem.com]

- 7. Intracellular allosteric antagonism of the CCR9 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progress in structure-based drug development targeting chemokine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gsk.com [gsk.com]

- 10. fiercebiotech.com [fiercebiotech.com]

- 11. | BioWorld [bioworld.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Vercirnon Sodium in Crohn's Disease Research

Executive Summary

This compound (also known as CCX282-B, GSK1605786, and Traficet-EN™) is an orally bioavailable, small-molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2][3] This receptor plays a crucial role in the migration of inflammatory immune cells to the gastrointestinal tract, a key process in the pathophysiology of Crohn's disease.[4][5] By selectively blocking the CCR9 receptor, Vercirnon was developed to offer a targeted, non-biologic therapeutic approach to reduce intestinal inflammation.[5] Early phase clinical trials showed promising results, particularly in maintaining remission.[1][6] However, subsequent large-scale Phase III studies for induction therapy in moderately-to-severely active Crohn's disease failed to meet their primary efficacy endpoints, leading to the suspension of its clinical development program for this indication.[3][7][8] This guide provides a comprehensive technical overview of Vercirnon, detailing its mechanism of action, pharmacological properties, and a thorough summary of the clinical trial data and protocols that defined its investigation for Crohn's disease.

Mechanism of Action: The CCR9-CCL25 Axis

Crohn's disease is characterized by chronic inflammation of the digestive tract, driven by the infiltration of leukocytes, particularly T lymphocytes.[9][10] The trafficking of these T cells to the intestine is not random; it is a highly regulated process governed by the interaction of chemokine receptors on the surface of immune cells with their corresponding chemokine ligands expressed in specific tissues.[2]

The chemokine receptor CCR9 is predominantly expressed on a subset of T cells (specifically effector memory Th1 cells) that are destined for the intestine.[1][9][10] Its exclusive ligand, CCL25 (also known as TECK), is constitutively expressed by epithelial cells in the small intestine and is upregulated during inflammation.[2][5][11]

The binding of CCL25 to CCR9 on circulating T cells initiates a signaling cascade that triggers the activation of integrins, such as α4β7, leading to firm adhesion of the T cells to the intestinal blood vessel walls (via MAdCAM-1) and their subsequent migration into the intestinal tissue.[12] This targeted recruitment of inflammatory cells perpetuates the inflammatory cycle in Crohn's disease.[4][11]

Vercirnon acts as a potent and selective antagonist at the CCR9 receptor.[13][14] By blocking the binding of CCL25, it inhibits the signaling required for T cell migration into the intestinal mucosa, thereby aiming to reduce local inflammation.[5]

Pharmacological Profile

Vercirnon is an orally active small molecule with high specificity for the CCR9 receptor.[2] In vitro and preclinical studies established its potency and selectivity.

| Parameter | Cell Type | IC₅₀ Value | Citation |

| Ca²⁺ Mobilization Inhibition | Molt-4 cells | 5.4 nM | [2][13] |

| Chemotaxis Inhibition | Molt-4 cells | 3.4 nM | [2][13] |

| Primary CCR9-expressing cells | 6.8 nM | [2][13] | |

| CCR9A splice form | 2.8 nM | [2] | |

| CCR9B splice form | 2.6 nM | [2] | |

| In 100% human serum | 33 nM | [2] | |

| Selectivity | Other chemokine receptors (CCR1-12, CX3CR1-7) | >10,000 nM | [13] |

Clinical Development in Crohn's Disease

Vercirnon underwent a comprehensive clinical development program, including Phase II and Phase III trials, to evaluate its efficacy and safety.

Phase II Study (PROTECT-1)

The PROTECT-1 trial (NCT00306215) was a randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of Vercirnon in patients with moderately to severely active Crohn's disease.[6][15]

-

Population: 436 patients with Crohn's Disease Activity Index (CDAI) scores of 250-450 and C-reactive protein (CRP) >7.5 mg/L.[6][15] 85% of subjects were on stable concomitant Crohn's medications.[16]

-

Induction Phase (12 weeks): Patients were randomized to receive placebo or Vercirnon at doses of 250 mg once daily (QD), 250 mg twice daily (BID), or 500 mg QD.[15]

-

Open-Label Extension (4 weeks): All patients subsequently received open-label Vercirnon 250 mg BID from weeks 12 to 16.[6]

-

Maintenance Phase (36 weeks): Patients who achieved a clinical response (a decrease in CDAI of ≥70 points) at week 16 were re-randomized to receive either placebo or Vercirnon 250 mg BID for an additional 36 weeks.[6]

-

Primary Endpoints: Clinical response at Week 8 and sustained clinical response at Week 52.[6]

The highest clinical response was observed in the 500 mg once-daily group.[15]

| Endpoint | Placebo (n=144) | Vercirnon 250mg QD (n=96) | Vercirnon 250mg BID (n=98) | Vercirnon 500mg QD (n=98) | Citation |

| Clinical Response at Week 8 (≥70-point CDAI drop) | 49% | 52% | 48% | 60% | [6] |

| Clinical Response at Week 12 (≥70-point CDAI drop) | 47% | 56% | 49% | 61% (p=0.039 vs placebo) | [6] |

Vercirnon demonstrated a statistically significant benefit over placebo in maintaining clinical remission at the end of the 52-week study.[6]

| Endpoint | Placebo (n=95) | Vercirnon 250mg BID (n=145) | Citation |

| Clinical Remission at Week 52 (CDAI < 150) | 31% | 47% (p=0.012) | [6] |

| Sustained Clinical Response at Week 52 | 42% | 46% | [6] |

Phase III Program (SHIELD)

Following the encouraging Phase II results, a large Phase III program named SHIELD was initiated. However, the induction studies failed to replicate the efficacy signals seen previously.[8]

The SHIELD-1 trial (NCT01277666) was a pivotal Phase III study for induction therapy.[7][17]

-

Population: 608 adult patients with moderately-to-severely active Crohn's disease (CDAI 220-450) and evidence of active inflammation (endoscopic confirmation or elevated CRP and fecal calprotectin).[7] Patients had previously failed corticosteroid or immunosuppressant therapy, and the study included those who did not respond to TNF-α antagonists.[8][17]

-

Induction Phase (12 weeks): Patients were equally randomized to receive placebo, Vercirnon 500 mg once daily (QD), or Vercirnon 500 mg twice daily (BID).[7]

-

Primary Endpoint: Clinical response, defined as a ≥100-point decrease in CDAI from baseline at week 12.[7][17]

-

Key Secondary Endpoint: Clinical remission, defined as a CDAI score <150 at week 12.[8][17]

The SHIELD-1 study did not meet its primary or key secondary endpoints, showing no statistically significant difference between the Vercirnon arms and placebo.[7][8]

| Endpoint (at Week 12) | Placebo | Vercirnon 500mg QD | Vercirnon 500mg BID | Citation |

| Clinical Response (≥100-point CDAI drop) | 25.1% | 27.6% (p=0.546) | 27.2% (p=0.648) | [7] |

The rates of serious adverse events were similar across all treatment groups.[7][8] There was a trend toward a dose-dependent increase in the overall rate of adverse events.[8]

| Event Type | Placebo | Vercirnon 500mg QD | Vercirnon 500mg BID | Citation |

| Any Adverse Event | 69.8% | 73.3% | 78.1% | [7] |

| Serious Adverse Event | 8.9% | 5.9% | 6.0% | [7] |

-

SHIELD-4 (NCT01536418): This was an active-treatment induction study with 253 patients randomized to Vercirnon 500 mg QD or 500 mg BID for 12 weeks.[18] Before the program was terminated, data from 118 patients who completed the study showed a CDAI ≥100-point response in 56% (QD) and 69% (BID) of subjects, and clinical remission (CDAI < 150) in 26% (QD) and 36% (BID) of subjects, respectively.[18]

Conclusion and Future Perspective

This compound is a selective CCR9 antagonist that was developed as a targeted oral therapy for Crohn's disease.[1][4] It is designed to inhibit the migration of inflammatory T cells into the intestinal tract by blocking the CCR9-CCL25 axis.[5] While the initial Phase II PROTECT-1 study demonstrated promising efficacy, particularly for maintaining remission, the pivotal Phase III SHIELD-1 induction trial failed to show a significant clinical benefit over placebo.[6][7] This disappointing outcome led to the discontinuation of the Vercirnon development program for Crohn's disease.[3]

The discrepancy between the Phase II and Phase III results highlights the complexities of drug development for inflammatory bowel disease. Despite the clinical failure of Vercirnon, the CCR9-CCL25 pathway remains a scientifically validated target for intestinal inflammation.[1][10] Future research may explore alternative strategies for modulating this pathway or identify specific patient subpopulations who might benefit from CCR9 antagonism. The journey of Vercirnon provides valuable data and important lessons for the continued development of novel, targeted therapies for Crohn's disease.

References

- 1. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of CCX282-B, an orally bioavailable antagonist of the CCR9 chemokine receptor, for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vercirnon - AdisInsight [adisinsight.springer.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A randomized controlled trial of the efficacy and safety of CCX282-B, an orally-administered blocker of chemokine receptor CCR9, for patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gsk.com [gsk.com]

- 9. tandfonline.com [tandfonline.com]

- 10. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Chemokines and Chemokine Receptors as Therapeutic Targets in Inflammatory Bowel Disease; Pitfalls and Promise - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. vercirnon | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. A Randomized Controlled Trial of the Efficacy and Safety of CCX282-B, an Orally-Administered Blocker of Chemokine Receptor CCR9, for Patients with Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. | BioWorld [bioworld.com]

- 18. | BioWorld [bioworld.com]

JNJ-40346527: A Technical Whitepaper on Foundational Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40346527 is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[1][2][3] CSF-1R and its ligands, CSF-1 and IL-34, are crucial for the survival, proliferation, and differentiation of macrophages and their progenitors.[4][5] Dysregulation of the CSF-1R signaling pathway has been implicated in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancers.[4][6] This technical guide provides an in-depth overview of the foundational preclinical studies of JNJ-40346527, detailing its mechanism of action, and summarizing key quantitative data and experimental protocols from seminal research.

Mechanism of Action

JNJ-40346527 exerts its pharmacological effect by selectively inhibiting the tyrosine kinase activity of CSF-1R.[7][8] By binding to the ATP-binding site of the receptor's intracellular kinase domain, JNJ-40346527 blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[7][9] Foundational studies have demonstrated that inhibition of CSF-1R by JNJ-40346527 leads to a significant reduction in the phosphorylation of downstream effectors, most notably Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[7][9] This blockade of CSF-1R signaling ultimately results in the depletion of CSF-1R-dependent macrophages and microglia in various tissues.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational preclinical and early clinical studies of JNJ-40346527.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Line/System | Reference |

| CSF-1R IC50 | 3.2 nM | Kinase Assay | [7] |

| KIT IC50 | 20 nM | Kinase Assay | [7] |

| FLT3 IC50 | 190 nM | Kinase Assay | [7] |

| CSF-1R Phosphorylation IC50 | 18.6 nM | N13 murine microglia | [9] |

| ERK1/2 Phosphorylation IC50 | 22.5 nM | N13 murine microglia | [9] |

Table 2: In Vivo Pharmacodynamics and Efficacy

| Animal Model | Parameter | Effect | JNJ-40346527 Dose | Reference |

| ME7 Prion Mouse | Microglial Proliferation | ~80% inhibition | 30 mg/kg | [9] |

| ME7 Prion Mouse | Plasma EC50 (Microglial Proliferation) | 196 ng/mL | N/A | [9] |

| ME7 Prion Mouse | Brain EC50 (Microglial Proliferation) | 69 ng/g | N/A | [9] |

| T-cell Transfer Colitis | Colon Weight/Length Ratio | ~50% inhibition | Not Specified | [4][8] |

| T-cell Transfer Colitis | Histological Disease Score | ~60% reduction | Not Specified | [4][8] |

Table 3: Phase I/II Clinical Trial Data in Hodgkin Lymphoma

| Parameter | Observation | Reference |

| CSF-1R Phosphorylation Inhibition | >80-90% inhibition 4 hours post-dosing | [2] |

| Objective Radiographic Response | 1 out of 20 evaluable patients | [2] |

| Complete Response | 1 out of 20 evaluable patients | [2] |

| Stable Disease | 11 out of 20 evaluable patients | [2] |

| Progressive Disease | 8 out of 20 evaluable patients | [2] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

Caption: CSF-1R Signaling Pathway and Inhibition by JNJ-40346527.

Experimental Workflow: In Vitro CSF-1R Phosphorylation Assay

Caption: Workflow for In Vitro CSF-1R Phosphorylation Assay.

Detailed Experimental Protocols

In Vitro CSF-1R Phosphorylation Assay in N13 Murine Microglia

1. Cell Culture and Plating:

-

N13 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded in 6-well plates at a density that allows for sub-confluency at the time of the experiment.

2. Serum Starvation and Treatment:

-

Prior to treatment, cells are serum-starved for 4 hours in serum-free DMEM to reduce basal receptor activation.

-

Cells are then pre-incubated with various concentrations of JNJ-40346527 (e.g., 0.1 nM to 1000 nM) or vehicle control for 30 minutes.[7]

-

Following pre-incubation, cells are stimulated with 100 ng/mL of recombinant murine CSF-1 for a short period (e.g., 5-15 minutes) to induce CSF-1R phosphorylation.[7][8]

3. Cell Lysis and Protein Quantification:

-

After stimulation, the culture medium is aspirated, and cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

The cell lysates are collected, and the total protein concentration is determined using a bicinchoninic acid (BCA) protein assay.

4. Western Blot Analysis:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated CSF-1R (p-CSF-1R) and phosphorylated ERK1/2 (p-ERK1/2). Antibodies for total CSF-1R and total ERK1/2 are used as loading controls.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

-

The intensity of the protein bands is quantified using densitometry software.

-

The ratio of phosphorylated protein to total protein is calculated for each treatment condition.

-

The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the JNJ-40346527 concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Microglial Proliferation Assay in ME7 Prion Mouse Model

1. Animal Model and Treatment:

-

The ME7 prion mouse model of neurodegeneration is used, which exhibits significant microglial proliferation.

-

Mice are treated with JNJ-40346527 at various doses (e.g., 3, 10, 30, 100 mg/kg) or vehicle control via oral gavage for a specified period (e.g., 5 consecutive days).[9]

2. BrdU Labeling:

-

To label proliferating cells, mice receive intraperitoneal injections of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog that is incorporated into the DNA of dividing cells.[9]

-

BrdU is typically administered daily during the treatment period.

3. Tissue Collection and Processing:

-

At the end of the treatment period, mice are euthanized, and their brains are collected.

-

The brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose solution, and then sectioned using a cryostat.

4. Immunohistochemistry:

-

Brain sections are stained for Iba1, a marker for microglia, and BrdU.

-

Double-labeling immunohistochemistry is performed to identify proliferating microglia (Iba1-positive and BrdU-positive cells).

5. Quantification and Analysis:

-

The number of Iba1+/BrdU+ cells is counted in specific brain regions (e.g., hippocampus) using a microscope.

-

The percentage of inhibition of microglial proliferation is calculated for each treatment group relative to the vehicle-treated control group.

-

The half-maximal effective concentration (EC50) for the inhibition of microglial proliferation in both plasma and brain tissue is determined by correlating the drug concentration with the observed effect.[9]

Pharmacokinetic Analysis by HPLC-MS/MS

1. Sample Collection:

-

Blood and brain tissue samples are collected from animals at various time points after administration of JNJ-40346527.

-

Plasma is separated from blood by centrifugation. Brain tissue is homogenized.

2. Sample Preparation:

-

A protein precipitation method is typically used to extract JNJ-40346527 from the plasma and brain homogenates.[8]

-

An internal standard is added to the samples before precipitation with a solvent like acetonitrile.[8]

-

The samples are centrifuged, and the supernatant is collected for analysis.

3. HPLC-MS/MS Analysis:

-

The extracted samples are analyzed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase typically consisting of water and acetonitrile with an additive like formic acid.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify JNJ-40346527 and the internal standard based on their unique precursor-to-product ion transitions.

4. Data Analysis:

-

The concentration of JNJ-40346527 in each sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are calculated from the concentration-time data.

Conclusion

The foundational studies of JNJ-40346527 have robustly demonstrated its mechanism of action as a selective CSF-1R inhibitor and have provided a strong rationale for its investigation in a range of diseases characterized by macrophage or microglia-driven pathology. The quantitative data and detailed experimental protocols outlined in this technical guide serve as a valuable resource for researchers and drug development professionals working in this field. Further research building upon these foundational findings will continue to elucidate the full therapeutic potential of targeting the CSF-1R pathway with JNJ-40346527.

References

- 1. chondrex.com [chondrex.com]

- 2. | BioWorld [bioworld.com]

- 3. An Open-Label, Multicenter, Phase I/II Study of JNJ-40346527, a CSF-1R Inhibitor, in Patients with Relapsed or Refractory Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Vercirnon sodium pharmacology and toxicology

An in-depth analysis of the available data on Vercirnon sodium reveals a focused but ultimately discontinued path in clinical development. This guide consolidates the pharmacological and toxicological information from preclinical and clinical studies to provide a comprehensive overview for researchers and drug development professionals.

Pharmacology of this compound

This compound, also known as JNJ-27018966, was an investigational drug developed for the treatment of Crohn's disease. Its primary mechanism of action is the antagonism of the C-C chemokine receptor type 9 (CCR9), which plays a crucial role in the migration of gut-tropic T cells to the small intestine.

Mechanism of Action

Vercirnon is a selective, non-competitive, and reversible allosteric antagonist of the CCR9 receptor. The binding of the natural ligand for CCR9, the chemokine CCL25 (also known as TECK), to the receptor on T-lymphocytes is a key step in the inflammatory cascade associated with Crohn's disease. By blocking this interaction, Vercirnon was intended to reduce the infiltration of inflammatory cells into the intestinal tissue. It demonstrated high affinity for the human CCR9 receptor.

The signaling pathway targeted by Vercirnon is central to the pathophysiology of small intestinal inflammation in Crohn's disease.

Pharmacokinetics

Pharmacokinetic properties of Vercirnon were evaluated in healthy volunteers and patients with Crohn's disease.

Table 1: Summary of Vercirnon Pharmacokinetic Parameters

| Parameter | Value / Observation | Population | Source |

|---|---|---|---|

| Absorption | Rapidly absorbed | Healthy Volunteers | |

| Tmax (Time to Peak) | ~1.5 - 2 hours | Healthy Volunteers | |

| Cmax (Peak Concentration) | Dose-proportional increase | Healthy Volunteers | |

| AUC (Total Exposure) | Dose-proportional increase | Healthy Volunteers | |

| Half-life (t1/2) | ~30 - 40 hours | Healthy Volunteers | |

| Food Effect | High-fat meal increased Cmax and AUC | Healthy Volunteers |

| Metabolism | Primarily via CYP3A4 enzyme | In Vitro | |

Toxicology and Safety Profile

The safety and tolerability of Vercirnon were assessed in multiple clinical trials. While generally considered to have an acceptable safety profile, its development was ultimately halted due to a lack of efficacy.

Clinical Safety

In a Phase 2 study involving patients with active Crohn's disease, Vercirnon was administered at doses of 50, 250, or 500 mg twice daily. The incidence of adverse events was found to be similar across the Vercirnon and placebo groups. A separate Phase 2b study also concluded that Vercirnon was generally safe and well-tolerated.

The most comprehensive safety data comes from the PROTECT-1 study, a large Phase 3 trial. The overall incidence of adverse events and serious adverse events was comparable between the Vercirnon and placebo arms of the study. This suggests that, even at the doses tested in late-stage trials, the drug did not present significant toxicity concerns beyond those observed with a placebo.

Table 2: Summary of Clinical Safety Findings

| Study Phase | Key Finding | Conclusion | Source |

|---|---|---|---|

| Phase 2 | Incidence of adverse events was similar to placebo. | Generally well-tolerated. | |

| Phase 2b | No significant safety signals identified. | Considered safe for further testing. |

| Phase 3 (PROTECT-1) | Adverse event rates were comparable to placebo. | Lack of efficacy, not safety, led to discontinuation. | |

Experimental Protocols

Detailed experimental protocols are proprietary; however, the methodologies can be inferred from the study designs described in publications.

CCR9 Receptor Occupancy Assay

To confirm target engagement, a receptor occupancy (RO) assay was developed. This is crucial for establishing the relationship between drug dosage, plasma concentration, and the extent of CCR9 receptor blockade.

-

Objective: To measure the percentage of CCR9 receptors on peripheral T-cells that are bound by Vercirnon.

-

Methodology:

-

Sample Collection: Whole blood samples were collected from subjects at various time points post-dose.

-

Cell Staining: Samples were stained with fluorescently labeled antibodies specific for T-cell markers (e.g., CD3) and a fluorescently labeled version of the CCR9 ligand, CCL25.

-

Flow Cytometry: The samples were analyzed using a flow cytometer to quantify the binding of the labeled CCL25 to the CCR9 receptors on the T-cell population.

-

Calculation: Receptor occupancy is calculated by comparing the CCL25 binding in post-dose samples to the baseline (pre-dose) samples. A lower CCL25 signal indicates higher occupancy by Vercirnon.

-

The workflow for such an assay is visualized below.

Discontinuation and Conclusion

Despite a promising mechanism of action and an acceptable safety profile, the clinical development of Vercirnon was terminated. The decision was made after a pre-planned interim analysis of two Phase 3 induction studies (part of the PROTECT program) revealed that the drug failed to meet its primary endpoint of inducing a clinical response and remission in patients with moderately to severely active Crohn's disease. The lack of efficacy was the sole reason for the discontinuation, not any overriding safety or toxicological concerns.

The Discovery of Vercirnon Sodium: A Technical Guide to a Novel CCR9 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vercirnon sodium (also known as CCX282-B, GSK1605786) is a potent and selective antagonist of the C-C chemokine receptor type 9 (CCR9). This receptor plays a pivotal role in the migration of lymphocytes to the gastrointestinal tract, a process central to the pathophysiology of inflammatory bowel disease (IBD), particularly Crohn's disease.[1][2] This technical guide provides an in-depth overview of the discovery of vercirnon, from its mechanism of action and synthesis to preclinical and clinical findings. It is intended to be a comprehensive resource for researchers and professionals involved in drug discovery and development in the field of immunology and gastroenterology.

Introduction: Targeting Gut-Specific Inflammation

Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A key driver of this inflammation is the infiltration of leukocytes, particularly T cells, into the intestinal mucosa. The chemokine receptor CCR9, which is preferentially expressed on T cells that home to the small intestine, and its ligand, CCL25 (TECK), which is expressed by intestinal epithelial cells, form a critical axis for this targeted cell migration.[1][3] By blocking the CCR9-CCL25 interaction, it is possible to inhibit the recruitment of inflammatory cells to the gut, thereby offering a targeted therapeutic approach with the potential for fewer systemic side effects compared to broader immunosuppressants.[2] this compound was developed as a small molecule antagonist to specifically disrupt this interaction.[1][2]

Mechanism of Action

Vercirnon is an orally bioavailable, selective, and potent antagonist of the CCR9 receptor.[4] It functions by binding to the receptor and preventing the binding of its endogenous ligand, CCL25. This blockade inhibits the downstream signaling cascade that leads to chemotaxis, the directed migration of immune cells.[2] Specifically, vercirnon has been shown to inhibit CCR9-mediated calcium mobilization and chemotaxis in cell-based assays.[3]

CCR9 Signaling Pathway

The binding of CCL25 to CCR9, a G protein-coupled receptor (GPCR), initiates a signaling cascade that results in cellular migration and activation. This process involves the activation of downstream pathways such as the PI3K-AKT and JAK-STAT pathways. Vercirnon, by acting as an antagonist, prevents the initiation of this cascade.

Synthesis and Formulation

This compound is the sodium salt of N-{4-chloro-2-[(1-oxidopyridin-4-yl)carbonyl]phenyl}-4-(1,1-dimethylethyl)benzenesulfonamide. While the specific, detailed synthesis route for this compound is proprietary and not fully disclosed in publicly available literature, the general synthesis of aryl sulfonamides is well-established. It likely involves the coupling of a substituted benzenesulfonyl chloride with a substituted aniline derivative.

General Synthetic Approach for Aryl Sulfonamides

The synthesis would likely proceed through the formation of the sulfonamide bond between 4-(1,1-dimethylethyl)benzenesulfonyl chloride and a substituted aminobenzophenone precursor, followed by oxidation of the pyridine ring.

Formulation and Stability

This compound was developed as an oral formulation for the treatment of Crohn's disease.[4] Studies were conducted to assess different formulations to ensure optimal bioavailability.[3] As with any oral dosage form, formulation development would have focused on ensuring stability, dissolution, and consistent drug delivery. Stability studies under accelerated conditions (e.g., 40°C/75% RH) are standard practice to determine the shelf-life of the final drug product.[5][6]

Preclinical Development

In Vitro Studies

Vercirnon demonstrated potent and selective antagonism of the CCR9 receptor in a variety of in vitro assays.

| Assay Type | Cell Line/System | Endpoint | Vercirnon (CCX282-B) Activity |

| Ca2+ Mobilization | Molt-4 cells | Inhibition of CCL25-induced calcium flux | IC50 = 5.4 nM |

| Chemotaxis | Molt-4 cells | Inhibition of CCL25-induced cell migration | IC50 = 3.4 nM |

| Radioligand Binding | Membranes from CCR9-expressing cells | Displacement of [125I]-CCL25 | Ki values in the low nanomolar range |

Table 1: Summary of In Vitro Activity of Vercirnon

Experimental Protocols

A common method for assessing chemotaxis is the transwell migration assay.

-

Cell Preparation: CCR9-expressing cells (e.g., Molt-4) are washed and resuspended in assay medium.

-

Assay Setup: The lower chamber of a transwell plate is filled with assay medium containing CCL25 and varying concentrations of vercirnon. The cell suspension is added to the upper chamber, which is separated from the lower chamber by a porous membrane.

-

Incubation: The plate is incubated for several hours to allow for cell migration.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of migration against the concentration of vercirnon.

-

Membrane Preparation: Membranes from cells overexpressing CCR9 are prepared by homogenization and centrifugation.[7]

-

Assay Setup: In a multi-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled CCR9 ligand (e.g., [125I]-CCL25) and increasing concentrations of unlabeled vercirnon.[7][8]

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.[7]

-

Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The IC50 value is determined, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.[7]

In Vivo Studies

Preclinical in vivo studies in animal models of IBD were crucial in establishing the proof-of-concept for CCR9 antagonism. While specific pharmacokinetic data for vercirnon across multiple preclinical species is not extensively published, studies in rats and monkeys are standard in drug development to assess absorption, distribution, metabolism, and excretion (ADME) properties and to predict human pharmacokinetics.[4][9][10][11]

Clinical Development

Vercirnon progressed through a comprehensive clinical development program for the treatment of moderate-to-severe Crohn's disease.

Phase II Studies

The PROTECT-1 study was a significant Phase II trial that evaluated the efficacy and safety of vercirnon.[12]

| Study | Population | Treatment Arms | Key Findings |

| PROTECT-1 (Induction) | 436 patients with moderate-to-severe Crohn's disease | Placebo, Vercirnon 250 mg QD, 250 mg BID, 500 mg QD | At week 12, the 500 mg QD dose showed a statistically significant improvement in clinical response (≥70-point decrease in CDAI) compared to placebo. |

| PROTECT-1 (Maintenance) | Responders from induction phase | Placebo, Vercirnon 250 mg BID | At week 52, a higher rate of remission was observed in the vercirnon group compared to placebo. |

Table 2: Summary of Phase II PROTECT-1 Study Results [12]

Phase III Program (SHIELD)

The promising results from Phase II led to the initiation of a large-scale Phase III program known as SHIELD, which included several studies (SHIELD-1, SHIELD-2, SHIELD-3, and SHIELD-4).[8][13]

| Study | Population | Treatment Arms | Primary Endpoint | Outcome |

| SHIELD-1 | 608 patients with moderate-to-severe Crohn's disease | Placebo, Vercirnon 500 mg QD, 500 mg BID | Clinical response (≥100-point decrease in CDAI) at week 12 | Did not meet the primary endpoint.[8][14] |

| SHIELD-4 | 253 patients with moderate-to-severe Crohn's disease | Vercirnon 500 mg QD, 500 mg BID | Evaluation of two dose regimens for induction | Showed a trend towards a gradual onset of clinical effect with the higher dose.[13] |

Table 3: Summary of Key Phase III Study Results for Vercirnon

Despite the initial promise, the Phase III program for vercirnon was ultimately terminated due to the failure to meet the primary endpoints in pivotal trials.[8]

Structure-Activity Relationship (SAR)

The development of vercirnon and other CCR9 antagonists has involved extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. Vercirnon belongs to the aryl sulfonamide class of compounds.

Modifications to these key structural motifs would have been systematically explored to understand their impact on CCR9 antagonism. For example, the nature and position of substituents on the aromatic rings can significantly affect binding affinity and selectivity against other chemokine receptors.

Conclusion

The discovery and development of this compound represents a significant effort to create a targeted, oral therapy for Crohn's disease by antagonizing the CCR9 receptor. While the extensive preclinical and clinical research program ultimately did not lead to regulatory approval, the journey of vercirnon has provided invaluable insights into the role of the CCR9-CCL25 axis in IBD and the challenges of translating a promising mechanism into clinical efficacy. The wealth of data generated from these studies continues to be a valuable resource for the scientific community in the ongoing quest for novel IBD therapies. This technical guide serves as a detailed summary of the core scientific and developmental aspects of the vercirnon program, offering a comprehensive reference for researchers in the field.

References

- 1. Progress in structure-based drug development targeting chemokine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate - Google Patents [patents.google.com]

- 3. Reactome | Receptor CCR9 binds CCL25 ligand [reactome.org]

- 4. preprints.org [preprints.org]

- 5. Formulation development and stability studies of norfloxacin extended-release matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. dovepress.com [dovepress.com]

- 10. Comparison of predictability for human pharmacokinetics parameters among monkeys, rats, and chimeric mice with humanised liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gsk.com [gsk.com]

Vercirnon Sodium: A Preclinical Data Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vercirnon sodium, also known as CCX282-B and GSK1605786, is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1] CCR9 is a G protein-coupled receptor that plays a crucial role in the migration of lymphocytes to the gastrointestinal tract, mediated by its interaction with its specific ligand, CCL25 (TECK).[2] By blocking this interaction, Vercirnon was developed as a potential therapeutic agent for inflammatory bowel disease (IBD), particularly Crohn's disease, with the aim of reducing the inflammatory response in the gut.[1][3] Despite showing promise in early-phase clinical trials, Vercirnon ultimately failed to meet its primary endpoints in Phase III studies, leading to the discontinuation of its development for Crohn's disease.[4][5] This technical guide provides a comprehensive analysis of the available preclinical data for this compound, offering valuable insights for researchers and professionals in drug development.

Mechanism of Action

This compound is an orally bioavailable, allosteric antagonist of the CCR9 receptor.[6] Unlike orthosteric antagonists that bind to the same site as the endogenous ligand, Vercirnon binds to an intracellular site on the receptor.[6] This binding prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling, effectively blocking the biological effects of CCL25.[6] The primary mechanism of action involves the inhibition of CCR9-mediated lymphocyte trafficking to the intestine, a key process in the pathogenesis of IBD.[2]

dot

Caption: Vercirnon allosterically inhibits the CCR9 receptor, blocking CCL25-induced signaling.

Preclinical Pharmacodynamics

In Vitro Activity

Vercirnon demonstrated potent and selective inhibition of CCR9-mediated cellular responses in various in vitro assays.

| Assay Type | Cell Line/System | Endpoint | IC50 (nM) | Reference |

| Calcium Mobilization | Molt-4 cells | Inhibition of CCL25-induced Ca²⁺ mobilization | 5.4 | [1][7] |

| Chemotaxis | Molt-4 cells | Inhibition of CCL25-induced chemotaxis | 3.4 | [1][7] |

| Chemotaxis | Molt-4 cells in 100% human serum | Inhibition of CCL25-induced chemotaxis | 33 | [1] |

| Chemotaxis | Primary CCR9-expressing cells | Inhibition of CCL25-induced chemotaxis | 6.8 | [1][7] |

| Chemotaxis | Baf-3/CCR9A cells | Inhibition of CCL25-directed chemotaxis | 2.8 | [1] |

| Chemotaxis | Baf-3/CCR9B cells | Inhibition of CCL25-directed chemotaxis | 2.6 | [1] |

| Chemotaxis | Retinoic acid-cultured human T cells in 100% human AB serum | Inhibition of CCL25-mediated chemotaxis | 141 | [7] |

| Chemotaxis | Mouse thymocytes | Inhibition of CCL25-induced chemotaxis | 6.9 | [7] |

| Chemotaxis | Rat thymocytes | Inhibition of CCL25-induced chemotaxis | 1.3 | [7] |

In Vivo Efficacy

The in vivo efficacy of Vercirnon was evaluated in the TNFΔARE mouse model, which spontaneously develops Crohn's-like ileitis.

| Animal Model | Dosing Regimen | Key Findings | Reference |

| TNFΔARE mice | 10 mg/kg and 50 mg/kg, s.c., twice daily for 10 weeks | Ameliorated the severity of intestinal inflammation. At 50 mg/kg, resulted in complete protection from severe inflammation. | [7][8] |

Preclinical Pharmacokinetics and Safety

Pharmacokinetics

Preclinical studies indicated that Vercirnon is orally bioavailable.[1] In healthy human subjects, Vercirnon was readily absorbed following oral administration, with a time to maximum concentration (tmax) of 3-4 hours and an estimated half-life of 12-17 hours.[9] The drug is extensively metabolized by multiple pathways, including CYP3A4, CYP2C19, and CYP2B6.[9] Vercirnon and its metabolites are highly protein-bound (>90%).[9]

Safety and Toxicology

Preclinical studies identified a potential for Vercirnon to interact with CYP3A4, CYP2C19, and CYP2C8, as well as the transporter proteins BCRP, OAT1B1, OAT1, and OAT3.[9] However, a clinical study in healthy volunteers concluded that Vercirnon had no clinically significant effect on the activity of CYP3A4, CYP2C8, CYP2C19, or the transporters BCRP and OATP1B1.[9] In Phase III clinical trials, the rates of serious adverse events were similar between Vercirnon and placebo groups.[5]

Experimental Protocols

Calcium Mobilization Assay

dot

Caption: Workflow for the in vitro calcium mobilization assay.

Detailed Methodology: Molt-4 cells, which endogenously express CCR9, are loaded with a calcium-sensitive fluorescent dye such as Fluo-4 AM.[1][10] The cells are then incubated with varying concentrations of this compound. Following incubation, the cells are stimulated with a fixed concentration of CCL25. The change in intracellular calcium concentration is measured in real-time using a fluorescence kinetic plate reader.[10] The data are then analyzed to calculate the half-maximal inhibitory concentration (IC50) of Vercirnon.

Chemotaxis Assay

dot

Caption: Workflow for the in vitro chemotaxis assay.

Detailed Methodology: A chemotaxis assay is performed using a multi-well chamber (e.g., Boyden chamber) separated by a porous membrane.[11][12] The lower chamber is filled with media containing CCL25 as a chemoattractant.[12] CCR9-expressing cells (e.g., Molt-4, primary T cells) are pre-incubated with various concentrations of this compound and then added to the upper chamber.[1][12] The chamber is incubated to allow for cell migration through the membrane towards the CCL25 gradient. After incubation, the number of migrated cells in the lower chamber is quantified, typically by cell counting or using a fluorescent dye.[11] The IC50 value for inhibition of chemotaxis is then determined.

TNFΔARE Mouse Model of Ileitis

dot

Caption: Workflow for the in vivo TNFΔARE mouse model of ileitis.

Detailed Methodology: TNFΔARE mice, which have a deletion in the AU-rich element of the TNF-α gene leading to TNF-α overexpression and spontaneous ileitis, are used for this model.[13][14] Treatment with this compound or a vehicle control is initiated at a young age (e.g., 2-4 weeks) and continued for a predefined period (e.g., 10-12 weeks).[7][8] Animals are monitored for clinical signs of disease, such as weight loss. At the end of the treatment period, the mice are euthanized, and their intestinal tissues are collected for histopathological analysis. The degree of inflammation, including cellular infiltration and architectural changes, is scored to assess the efficacy of the treatment.[13]

Signaling Pathways

The binding of CCL25 to CCR9 activates intracellular signaling cascades that are crucial for lymphocyte chemotaxis and migration. This process is primarily mediated through Gαi-coupled G-proteins.

dot

Caption: Downstream signaling of CCR9 and the inhibitory point of Vercirnon.

Upon CCL25 binding, CCR9 activates heterotrimeric G-proteins, leading to the dissociation of the Gαi and Gβγ subunits. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events, along with the activation of other pathways like PI3K/Akt and MAPK/ERK, culminate in the cellular responses of chemotaxis, adhesion, and proliferation, which are essential for lymphocyte migration to the gut.[15] Vercirnon's allosteric inhibition of CCR9 prevents the initial G-protein activation, thereby blocking all subsequent downstream signaling events.

Conclusion

The preclinical data for this compound demonstrate its potent and selective antagonism of the CCR9 receptor, leading to the effective inhibition of inflammatory cell migration in vitro and in vivo models of intestinal inflammation. While the compound did not achieve its clinical endpoints in Phase III trials for Crohn's disease, the comprehensive preclinical dataset provides a valuable case study for the development of chemokine receptor antagonists. This technical guide serves as a resource for researchers and drug development professionals, offering detailed insights into the preclinical pharmacology, mechanism of action, and experimental methodologies associated with this compound. The information presented here can inform future research into CCR9 as a therapeutic target and guide the development of next-generation immunomodulatory drugs.

References

- 1. Characterization of CCX282-B, an orally bioavailable antagonist of the CCR9 chemokine receptor, for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | Targeting Immune Cell Trafficking – Insights From Research Models and Implications for Future IBD Therapy [frontiersin.org]

- 9. Effects of vercirnon on the activity of CYP3A4, CYP2C19 and CYP2C8 enzymes and BCRP and OATP1B1 transporters using probe substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. biomedcode.com [biomedcode.com]

- 14. biorxiv.org [biorxiv.org]

- 15. The Roles of CCR9/CCL25 in Inflammation and Inflammation-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Vercirnon for Inflammatory Bowel Disease: A Technical History of a Targeted Therapy

For Immediate Release

This technical guide provides an in-depth overview of the development of vercirnon (formerly CCX282-B and GSK1605786), a selective antagonist of the C-C chemokine receptor 9 (CCR9), for the treatment of Inflammatory Bowel Disease (IBD), with a primary focus on Crohn's disease. Vercirnon represented a targeted therapeutic approach aimed at inhibiting the migration of inflammatory cells to the gut. This document details the mechanism of action, preclinical studies, and clinical trial results of vercirnon, presenting a comprehensive history for researchers, scientists, and drug development professionals.

Introduction: The Rationale for CCR9 Antagonism in IBD

Inflammatory Bowel Disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A key feature of IBD pathogenesis is the infiltration of leukocytes, particularly T lymphocytes, from the bloodstream into the intestinal mucosa. The targeted migration of these immune cells is orchestrated by a class of signaling proteins known as chemokines and their receptors.

The chemokine receptor CCR9 is predominantly expressed on a subset of memory/effector T-helper cells. Its sole known ligand, CCL25 (also known as TECK - thymus-expressed chemokine), is constitutively expressed by epithelial cells in the small intestine. This specific pairing of CCR9 and CCL25 plays a crucial role in the homing of T cells to the gut. In the context of IBD, this pathway is believed to be upregulated, leading to an accumulation of inflammatory cells and perpetuation of the disease process. Vercirnon was developed as a small molecule antagonist designed to block the interaction between CCR9 and CCL25, thereby inhibiting the recruitment of pathogenic T cells to the intestine.

Mechanism of Action: The CCL25-CCR9 Signaling Pathway

Vercirnon acts as a selective and potent antagonist of the CCR9 receptor. By binding to CCR9, it prevents the binding of its natural ligand, CCL25. This blockade disrupts the downstream signaling cascade that would otherwise lead to T-cell activation, integrin-mediated adhesion to the vascular endothelium, and subsequent transmigration into the intestinal tissue.

Preclinical Development

Vercirnon (CCX282-B) demonstrated potent and selective antagonism of the human CCR9 receptor in in vitro assays. It effectively inhibited CCL25-induced calcium mobilization and chemotaxis in a T-cell line (Molt-4) with IC50 values in the low nanomolar range. The inhibitory activity was maintained in the presence of human serum.

Key Preclinical Experiment: TNFΔARE Mouse Model of Ileitis

A pivotal preclinical study evaluated the efficacy of vercirnon in the TNFΔARE mouse model, which develops a spontaneous Crohn's-like ileitis.

Experimental Protocol:

-

Animal Model: Female TNFΔARE mice, which overexpress TNF-α, leading to spontaneous intestinal inflammation.

-

Treatment Groups: Mice were treated with either vehicle or vercirnon (CCX282-B) at doses of 10 mg/kg or 50 mg/kg, administered twice daily.

-

Dosing Regimen: Dosing commenced at 2 weeks of age and continued until 12 weeks of age.

-

Primary Endpoint: Histopathological scoring of intestinal inflammation at 12 weeks of age.

Results:

Treatment with vercirnon resulted in a significant reduction in the severity of intestinal inflammation compared to the vehicle-treated group.

| Treatment Group | Normal | Moderate Inflammation | Severe/Very Severe Inflammation |

| Vehicle | 20% | 20% | 60% |

| Vercirnon (10 mg/kg) | 60% | 40% | 0% |

| Vercirnon (50 mg/kg) | 70% | 30% | 0% |

These promising preclinical data provided a strong rationale for advancing vercirnon into clinical development for Crohn's disease.

Clinical Development

Vercirnon underwent a series of clinical trials to evaluate its safety and efficacy in patients with moderate to severe Crohn's disease.

Phase II Clinical Trial: PROTECT-1 (NCT00306215)

The PROTECT-1 study was a randomized, double-blind, placebo-controlled trial designed to assess the efficacy and safety of vercirnon for the induction and maintenance of clinical response and remission in patients with active Crohn's disease.

Experimental Protocol:

-

Patient Population: 436 patients with moderately to severely active Crohn's disease (Crohn's Disease Activity Index [CDAI] 250-450) and elevated C-reactive protein (>7.5 mg/L).

-

Induction Phase (12 weeks): Patients were randomized to receive placebo or vercirnon at doses of 250 mg once daily, 250 mg twice daily, or 500 mg once daily.

-

Maintenance Phase (36 weeks): Responders from the induction phase were re-randomized to receive placebo or vercirnon 250 mg twice daily.

-

Primary Endpoints: Clinical response (≥70-point decrease in CDAI) at week 8 and sustained clinical response at week 52.

Results:

The 500 mg once-daily dose showed the most promising results in the induction phase, with a statistically significant improvement in clinical response at week 12. In the maintenance phase, vercirnon was superior to placebo in maintaining clinical remission.

Table 1: Efficacy Results from the PROTECT-1 Phase II Trial

| Endpoint | Placebo | Vercirnon 250 mg QD | Vercirnon 250 mg BID | Vercirnon 500 mg QD |

| Induction Phase | ||||

| Clinical Response (≥70-point decrease in CDAI) at Week 8 | 49% | 52% | 48% | 60% |

| Clinical Response (≥70-point decrease in CDAI) at Week 12 | 47% | 56% | 49% | 61% (p=0.039 vs placebo) |

| Maintenance Phase | ||||

| Clinical Remission (CDAI <150) at Week 52 | 31% | N/A | 47% (p=0.012 vs placebo) | N/A |

| Sustained Clinical Response at Week 52 | 42% | N/A | 46% | N/A |

Vercirnon was generally well-tolerated during the Phase II trial. The encouraging results from PROTECT-1 led to the initiation of a large-scale Phase III program.

Phase III Clinical Program: SHIELD

The Phase III clinical development program for vercirnon consisted of four studies (SHIELD-1, SHIELD-2, SHIELD-3, and SHIELD-4) designed to confirm its efficacy and safety for inducing and maintaining remission in over 2,500 patients with moderately to severely active Crohn's disease.

SHIELD-1 was a randomized, double-blind, placebo-controlled induction study.

Experimental Protocol:

-

Patient Population: 608 adult patients with moderately to severely active Crohn's disease (CDAI 220-450) who had an inadequate response to conventional therapies, including TNF-α antagonists.

-

Treatment Groups: Patients were randomized to receive placebo, vercirnon 500 mg once daily, or vercirnon 500 mg twice daily for 12 weeks.

-

Primary Endpoint: Clinical response, defined as a ≥100-point decrease in CDAI from baseline at week 12.

-

Key Secondary Endpoint: Clinical remission (CDAI <150) at week 12.

Results:

The SHIELD-1 study did not meet its primary or key secondary endpoints.[1] There was no statistically significant difference in the rates of clinical response or remission between the vercirnon groups and the placebo group.[2]

Table 2: Efficacy Results from the SHIELD-1 Phase III Trial

| Endpoint | Placebo (n=203) | Vercirnon 500 mg QD (n=203) | Vercirnon 500 mg BID (n=202) |

| Clinical Response (≥100-point decrease in CDAI) at Week 12 | 25.1% | 27.6% (p=0.546 vs placebo) | 27.2% (p=0.648 vs placebo) |

| Clinical Remission (CDAI <150) at Week 12 | Not Reported | Not Reported | Not Reported |

The rates of serious adverse events were similar across the treatment groups.[1][2]

The SHIELD-4 trial was an active-treatment induction study that evaluated two different doses of vercirnon.

Experimental Protocol:

-

Patient Population: 253 adult patients with moderate to severe Crohn's disease.

-

Treatment Groups: Patients were randomized to receive vercirnon 500 mg once daily or 500 mg twice daily for 12 weeks.

-

Primary Endpoint: To evaluate the efficacy of two dose regimens of vercirnon.

Results:

Data from the 118 patients who completed the study before its termination showed higher response and remission rates with the twice-daily dosing regimen.

Table 3: Efficacy Results from the SHIELD-4 Phase III Trial

| Endpoint | Vercirnon 500 mg QD (n=57) | Vercirnon 500 mg BID (n=61) |

| Clinical Response (≥100-point decrease in CDAI) at Week 12 | 56% | 69% |

| Clinical Remission (CDAI <150) at Week 12 | 26% | 36% |

Discontinuation of Development and Future Perspectives

Following the disappointing results of the SHIELD-1 study, new recruitment and dosing in the vercirnon clinical program were suspended, and the development of vercirnon for Crohn's disease was ultimately discontinued.[1]

The failure of vercirnon in Phase III, despite promising Phase II data, highlights the challenges of translating preclinical and early clinical success into late-stage clinical efficacy in IBD. The reasons for this discrepancy are likely multifactorial and may include the complexity of Crohn's disease pathology, patient heterogeneity, and the specific endpoints used in the trials.

While vercirnon itself did not reach the market, the exploration of the CCL25-CCR9 axis as a therapeutic target has provided valuable insights into the mechanisms of intestinal inflammation. The development of vercirnon serves as an important case study in the ongoing effort to develop novel, targeted therapies for IBD.

References

Vercirnon Sodium (CAS Number 886214-18-2): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vercirnon sodium, with the CAS number 886214-18-2, is a potent and selective small molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] Developed for the treatment of inflammatory bowel disease (IBD), particularly Crohn's disease, Vercirnon operates through a unique intracellular allosteric antagonism mechanism.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, preclinical data, and clinical trial findings. Detailed experimental methodologies and quantitative data are presented to support further research and development in this area.

Introduction

Inflammatory bowel disease is a group of chronic inflammatory conditions of the gastrointestinal tract, with Crohn's disease and ulcerative colitis being the most common forms. A key pathological feature of IBD is the excessive recruitment of leukocytes to the intestinal mucosa. The chemokine receptor CCR9 is predominantly expressed on T cells that migrate to the digestive tract, making it a promising therapeutic target.[5] this compound was developed to specifically inhibit the interaction between CCR9 and its ligand, CCL25, thereby reducing the inflammatory cascade in the gut.[3]

Chemical and Physical Properties

This compound is the sodium salt of Vercirnon. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 886214-18-2[6] |

| Molecular Formula | C22H20ClN2NaO4S[7] |

| Molecular Weight | 466.91 g/mol [7] |

| IUPAC Name | sodium;(4-tert-butylphenyl)sulfonyl-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]azanide |

| Synonyms | GSK1605786A, CCX282-B, Traficet-EN[2] |

Mechanism of Action

This compound is a selective antagonist of the CCR9 receptor.[1][2] Unlike traditional antagonists that bind to the extracellular ligand-binding site, Vercirnon exhibits a novel mechanism of action by binding to an allosteric site on the intracellular side of the receptor.[4][8] This intracellular binding prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling, effectively blocking the cellular response to CCL25.[3][4]

The binding of CCL25 to CCR9 normally triggers a cascade of intracellular events, including calcium mobilization and the activation of pathways leading to cell migration (chemotaxis).[1][2] Vercirnon's allosteric antagonism inhibits these critical signaling events, thereby preventing the migration of CCR9-expressing immune cells to the site of inflammation in the gut.[3]

Signaling Pathway

The binding of the chemokine CCL25 to its receptor CCR9, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is crucial for the migration of immune cells to the small intestine. This process is central to the inflammatory response in diseases like Crohn's disease. Vercirnon, as a CCR9 antagonist, intervenes in this pathway.

The diagram below illustrates the CCR9 signaling pathway and the point of intervention by Vercirnon.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy Vercirnon (EVT-285984) | 698394-73-9 [evitachem.com]

- 4. Intracellular allosteric antagonism of the CCR9 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 6. CAS: 886214-18-2 | CymitQuimica [cymitquimica.com]

- 7. abmole.com [abmole.com]

- 8. | BioWorld [bioworld.com]

Vercirnon Sodium: A Technical Guide to a Selective CCR9 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vercirnon sodium, also known as GSK1605786A, is a potent and selective small molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] CCR9 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of lymphocytes to the gastrointestinal tract, a process implicated in inflammatory bowel diseases such as Crohn's disease. This technical guide provides an in-depth overview of the molecular properties, mechanism of action, and key experimental data related to this compound.

Molecular Profile

This compound is the sodium salt of Vercirnon. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H20ClN2NaO4S | [2][3][4] |

| Molecular Weight | 466.91 g/mol | [2][3][5] |

| CAS Number | 886214-18-2 | [2][4] |

Mechanism of Action

This compound exerts its pharmacological effect by acting as a selective antagonist of the CCR9 receptor.[1][2] Unlike traditional antagonists that bind to the extracellular orthosteric site, Vercirnon binds to an allosteric site on the intracellular side of the CCR9 receptor.[6][7] This intracellular binding sterically hinders the coupling of G-proteins to the receptor, thereby blocking downstream signaling pathways.[6][8]

The binding of the natural ligand, CCL25, to CCR9 typically activates Gαi and Gαq proteins.[9] This activation leads to a cascade of intracellular events, including the mobilization of intracellular calcium (Ca2+) and the initiation of chemotaxis, which is the directed migration of cells along a chemical gradient.[1][9] By preventing G-protein coupling, this compound effectively inhibits these CCL25-induced cellular responses.[1][8]

Signaling Pathway

The diagram below illustrates the CCR9 signaling pathway and the inhibitory action of this compound.

Quantitative Data

This compound has demonstrated potent inhibitory activity in various in vitro assays. The following table summarizes key IC50 values.

| Assay | Cell Line / System | IC50 (nM) | Reference |

| CCR9-mediated Ca²+ Mobilization | MOLT-4 cells | 5.4 | [1][2] |

| CCR9-mediated Chemotaxis | MOLT-4 cells | 3.4 | [1][2] |

| CCL25-directed Chemotaxis (CCR9A) | Recombinant cells | 2.8 | [1][2] |

| CCL25-directed Chemotaxis (CCR9B) | Recombinant cells | 2.6 | [1][2] |

| Chemotaxis of primary CCR9-expressing cells | Primary human T cells | 6.8 | [10][11] |

| CCL25-mediated Chemotaxis in 100% human AB serum | RA-cultured human T cells | 141 | [1][10] |

Experimental Protocols

CCR9-Mediated Chemotaxis Assay in MOLT-4 Cells

This protocol is based on established methods for assessing the chemotactic response of MOLT-4 cells to the CCR9 ligand, CCL25, and the inhibitory effect of this compound.[12][13]

1. Cell Culture and Preparation:

-

Culture MOLT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 4 mM L-Glutamine at 37°C in a 5% CO2 incubator.[14]

-

Harvest cells and resuspend in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.[13]

2. Assay Setup:

-

Use a 24-well plate with 5 µm pore size polycarbonate transwell inserts.

-

In the lower chamber, add 600 µL of serum-free RPMI-1640 containing 100 ng/mL of recombinant human CCL25. For antagonist testing, include varying concentrations of this compound in the lower chamber along with CCL25.

-

In the upper chamber (the transwell insert), add 100 µL of the MOLT-4 cell suspension (1 x 10^5 cells).

3. Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 12 hours.[13]

4. Quantification of Migrated Cells:

-

After incubation, carefully remove the transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Count the migrated cells using a hemocytometer or an automated cell counter.

5. Data Analysis:

-

Calculate the percentage of chemotaxis relative to the positive control (CCL25 alone).

-

For antagonist testing, plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.

CCR9-Mediated Calcium Mobilization Assay in MOLT-4 Cells

This protocol outlines a general procedure for measuring changes in intracellular calcium in MOLT-4 cells in response to CCR9 activation and its inhibition by this compound.[12][15]

1. Cell Preparation and Dye Loading:

-

Harvest MOLT-4 cells and wash them with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

After incubation, wash the cells to remove excess dye and resuspend them in the assay buffer.

2. Assay Procedure:

-

Use a fluorescence plate reader capable of kinetic measurements.

-

Aliquot the dye-loaded cell suspension into a 96-well black, clear-bottom plate.

-

To measure the antagonist effect, pre-incubate the cells with varying concentrations of this compound for a specified period.

-

Initiate the reading and establish a baseline fluorescence.

-

Add a solution of CCL25 to the wells to stimulate the cells.

-

Continue to record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

3. Data Analysis:

-